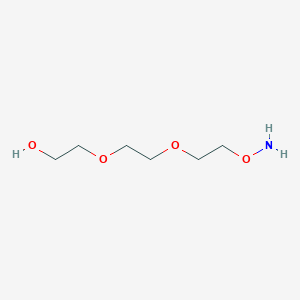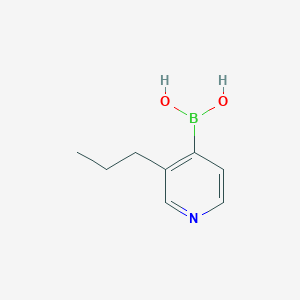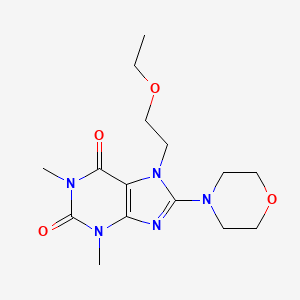![molecular formula C12H16O3 B14084935 4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one CAS No. 100257-07-6](/img/structure/B14084935.png)
4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclonona[b]pyran-2(5H)-one, 6,7,8,9,10,11-hexahydro-4-hydroxy- is a complex organic compound with a unique structure that includes a pyran ring fused with a cyclononane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclonona[b]pyran-2(5H)-one, 6,7,8,9,10,11-hexahydro-4-hydroxy- typically involves multi-step organic reactions. One common method is the cycloaddition reaction between a pyran derivative and a cyclononane precursor. The reaction conditions often require the presence of a catalyst, such as palladium, and are carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclonona[b]pyran-2(5H)-one, 6,7,8,9,10,11-hexahydro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the cyclononane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under UV light.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated compounds.
Aplicaciones Científicas De Investigación
Cyclonona[b]pyran-2(5H)-one, 6,7,8,9,10,11-hexahydro-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which Cyclonona[b]pyran-2(5H)-one, 6,7,8,9,10,11-hexahydro-4-hydroxy- exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta[b]pyran-2-ones: These compounds have a similar pyran ring but with a smaller cyclopentane ring.
Pyrano[4,3-b]pyran-2,5-dione: Another related compound with a different ring structure.
Propiedades
Número CAS |
100257-07-6 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
4-hydroxy-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]pyran-2-one |
InChI |
InChI=1S/C12H16O3/c13-10-8-12(14)15-11-7-5-3-1-2-4-6-9(10)11/h8,13H,1-7H2 |
Clave InChI |
RMZZSILIERFHNX-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2=C(CCC1)OC(=O)C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14084857.png)
![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)

![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)

![6-phenyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14084887.png)
![n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14084891.png)
![(S)-5-Isopropyl-2-phenyl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium](/img/structure/B14084893.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B14084908.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084909.png)



